molecular formula C18H21NO4 B2825702 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide CAS No. 3341-36-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B2825702
CAS No.: 3341-36-4
M. Wt: 315.369
InChI Key: DNEMTKWJGFHGBY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is a research compound offered for the investigation of novel anti-virulence strategies, particularly against bacterial pathogens. This chemical scaffold is of significant interest in antimicrobial discovery for its potential to inhibit the Type III Secretion System (T3SS), a critical virulence mechanism in Gram-negative bacteria like Pseudomonas aeruginosa . By targeting the T3SS, which is used by bacteria to inject effector toxins directly into host cells, this class of compounds may disarm the pathogen without affecting bacterial growth, thereby reducing selective pressure for resistance . Researchers can utilize this compound to explore the disruption of bacterial pathogenesis and potentially sensitize pathogens to conventional antibiotics and the host's immune response. The structure features a phenoxyacetamide core, a motif identified in systematic structure-activity relationship (SAR) studies as being key for potent T3SS inhibition, with the 3,4-dimethoxyphenethyl group contributing to target interaction and overall activity . This product is supplied as a dry powder for research use. It is intended for laboratory studies only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-9-8-14(12-17(16)22-2)10-11-19-18(20)13-23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMTKWJGFHGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction can be summarized as follows:

  • Dissolve 3,4-dimethoxyphenethylamine in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and solvent extraction to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues and their distinguishing features are summarized below:

Compound Name Structural Variation vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Sulfonyl and isobutylamino groups on phenoxy ring ~450 (estimated) ACE2 inhibitor (docking score: -5.51 kcal/mol)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide Replaces phenoxy with 3,4-dimethoxyphenylacetamide 357.41 Increased lipophilicity; CNS activity
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide Lacks phenoxy group; simpler acetamide chain 223.27 Baseline for structure-activity studies
5a (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxopurin-8-ylsulfanyl-acetamide) Purine-derived sulfanyl group on acetamide ~500 (estimated) Low toxicity; anti-dementia candidate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro and methoxymethyl groups; agrochemical application 269.77 Herbicide

Pharmacological and Functional Differences

  • This contrasts with the unmodified target compound, whose ACE2 affinity remains unstudied .
  • CNS Activity : Compound 5a () and the dimethoxy-rich analogue () exhibit neuroactive profiles, including reduced locomotor activity and anti-dementia effects, likely due to enhanced brain permeability from multiple methoxy groups.
  • Agrochemical Use : Chlorinated analogues like alachlor () highlight structural flexibility; chloro substituents confer herbicidal activity, absent in the target compound.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.5) is lower than its dimethoxy-rich analogue (logP ~3.0), impacting solubility and tissue distribution .
  • Synthetic Complexity: Sulfonyl and purine-modified derivatives () require multi-step synthesis compared to the simpler phenoxyacetamide backbone.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H21NO3 and features a complex structure that includes a phenoxy group and a dimethoxyphenyl substituent. This unique configuration contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity.

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. Studies indicate that it may exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

1. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown significant inhibition of COX-II activity, with reported inhibition percentages ranging from 44% to 60% at concentrations around 100 µM .

StudyInhibition PercentageConcentration (µM)
Bandgar et al.44-60%100

2. Anticancer Properties

The compound's potential as an anticancer agent has also been explored. A study indicated that derivatives of phenoxyacetamides exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29). The presence of specific substituents on the aromatic rings was linked to enhanced activity .

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise as an antimicrobial agent. Its efficacy against Gram-positive and Gram-negative bacteria was evaluated using the dilution method, revealing significant antibacterial activity compared to established antibiotics .

Case Studies

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, this compound demonstrated a protective effect against inflammation comparable to phenylbutazone, with a protection rate of approximately 66.67% .
  • Cytotoxicity Assessment : A series of synthesized phenoxyacetamides were tested for cytotoxicity using MTT assays against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxic activity, with some compounds showing IC50 values below 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the aromatic rings enhances the compound's biological activity. For instance, substituents like methoxy groups improve binding affinity to target enzymes and receptors.

SubstituentEffect on Activity
MethoxyIncreases potency
FluoroVaries by position

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxyphenethylamine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Optimization includes controlling reaction temperature (0–5°C to room temperature), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Yield improvements may employ microwave-assisted synthesis or flow chemistry for enhanced mixing .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.7–7.3 ppm for dimethoxyphenyl), methylene groups (δ 3.4–4.2 ppm), and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 343.15) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%).
  • Melting Point : Consistency with literature values (if available) .

Q. How can researchers evaluate the solubility and stability of this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) followed by serial dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in assay buffers (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. For light sensitivity, store aliquots in amber vials .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities.
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Confirmation : Compare with analogs (e.g., fluorinated or methoxy-substituted derivatives) to isolate substituent effects .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the acetamide group and π-π stacking of the dimethoxyphenyl ring.
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on bioactivity data from analogs to prioritize substituents (e.g., replacing methoxy with ethoxy for enhanced lipophilicity) .

Q. What experimental approaches are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Assays : Test against isoforms (e.g., CYP3A4) using fluorescent substrates.
  • Metabolite Identification : High-resolution MS/MS with fragmentation trees to characterize phase I/II metabolites .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary temperature, solvent (e.g., THF vs. DCM), and catalyst (e.g., DMAP) to identify optimal conditions.
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of acyl chloride).
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

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